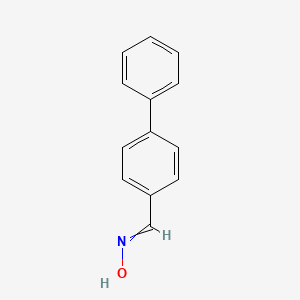

4-Phenylbenzaldoxime

Description

4-Phenylbenzaldoxime (CAS 40143-27-9) is a benzaldoxime derivative characterized by a phenyl group substituted at the 4-position of the benzaldoxime backbone. This compound is widely utilized in biochemical and pharmacological research, particularly in studies involving tumor suppression, apoptosis, and cellular signaling pathways . Its oxime functional group (–NOH) enables chelation with metal ions, making it relevant in catalysis and metalloenzyme inhibition studies. Additionally, 4-Phenylbenzaldoxime is employed as a reagent in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry due to its ability to stabilize transition metals .

Properties

Molecular Formula |

C13H11NO |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

N-[(4-phenylphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C13H11NO/c15-14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10,15H |

InChI Key |

OUNAWNXTMKAPFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NO |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-Phenylbenzaldoxime and Analogous Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Substituents |

|---|---|---|---|

| 4-Phenylbenzaldoxime | C₁₃H₁₁NO | Oxime (–NOH), Benzene ring | 4-Phenyl |

| 4-Chlorobenzylidene-hydrazinyl-thiadiazin derivative [E2] | C₁₈H₁₃ClN₆O₂S | Hydrazine, Thiadiazin, Chlorophenyl | 4-Chlorobenzylidene, Sydnone ring |

| 4-Chlorophenyl-pyrazole-sulfonamide [E3] | C₁₆H₁₄ClN₃O₂S | Sulfonamide (–SO₂NH₂), Pyrazole | 4-Chlorophenyl, Methyl group |

| 4-Methoxy-2-methylbenzaldehyde [E4] | C₉H₁₀O₂ | Aldehyde (–CHO), Methoxy (–OCH₃) | 4-Methoxy, 2-Methyl |

Key Observations :

- Oxime vs. Hydrazine/Sulfonamide : The oxime group in 4-Phenylbenzaldoxime provides distinct metal-binding properties compared to the hydrazine (in [E2]) or sulfonamide (in [E3]) groups, which are more commonly associated with hydrogen bonding and enzyme inhibition .

- Substituent Effects : The 4-phenyl group in 4-Phenylbenzaldoxime enhances aromatic stacking interactions, whereas chlorophenyl (in [E2], [E3]) and methoxy groups (in [E4]) alter electronic properties (e.g., electron-withdrawing vs. electron-donating effects), impacting reactivity and solubility .

Key Observations :

- Therapeutic Specificity : 4-Phenylbenzaldoxime’s focus on apoptosis contrasts with the broad-spectrum antimicrobial activity of [E2] and the anti-inflammatory role of [E3].

- Mechanistic Diversity : While 4-Phenylbenzaldoxime acts via metal chelation and kinase modulation, [E3] targets COX-2 through sulfonamide-mediated hydrogen bonding, highlighting functional group-driven specificity .

Physicochemical Properties

- Solubility : 4-Phenylbenzaldoxime exhibits moderate solubility in polar solvents (e.g., DMSO) due to its oxime group, whereas chlorophenyl derivatives ([E2], [E3]) show lower solubility owing to hydrophobic substituents .

- Stability : The oxime group in 4-Phenylbenzaldoxime is prone to hydrolysis under acidic conditions, unlike the more stable sulfonamide group in [E3] .

Research Findings and Trends

Recent studies emphasize the versatility of 4-Phenylbenzaldoxime in drug discovery, particularly in combination therapies with platinum-based anticancer agents . In contrast, [E2] and [E3] are being explored for antibiotic resistance mitigation and anti-inflammatory applications, respectively . Methoxy-substituted analogs like [E4] remain critical in industrial chemistry but lack direct pharmacological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.